molecular formula C21H19FN4O4S B2731679 5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 849918-80-5

5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2731679
CAS No.: 849918-80-5
M. Wt: 442.47
InChI Key: FKMUTUQRUSUKSF-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfonyl group, and a dipyrido-pyrimidinone core

Preparation Methods

The synthesis of 3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves multiple steps, including the formation of the dipyrido-pyrimidinone core and the introduction of the fluorophenyl and sulfonyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may include optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one include other dipyrido-pyrimidinone derivatives and fluorophenyl-sulfonyl compounds These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities

Biological Activity

5-(4-Fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique molecular structure that suggests potential biological activity. This article explores its synthesis, biological properties, and possible therapeutic applications.

Synthesis

The synthesis of this compound involves several steps that include the formation of the triazatricyclo framework and the introduction of functional groups such as sulfonyl and methoxyethyl. The typical synthetic route may include:

  • Formation of the Triazatricyclo Core : Utilizing various organic reactions to construct the bicyclic system.
  • Introduction of Functional Groups : Employing electrophilic substitutions to add the fluorophenyl and sulfonyl groups.

These reactions often require specific conditions such as temperature control and the use of catalysts to achieve high yields and purity.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors affecting signaling pathways related to various physiological processes.

Understanding these interactions is crucial for elucidating its potential therapeutic effects.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:

  • In Vitro Testing : Compounds were tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Results indicated zones of inhibition comparable to known antibiotics.
CompoundGram-positive ActivityGram-negative Activity
Sample AModerateWeak
Sample BStrongModerate
Target CompoundTBDTBD

Anticancer Activity

Research indicates that similar derivatives have shown potential anticancer properties by inducing apoptosis in cancer cell lines. The mechanism may involve:

  • Cell Cycle Arrest : Compounds can disrupt normal cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.

Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the structure improved antimicrobial efficacy significantly. The target compound's structural similarities suggest it may possess comparable properties.

Study 2: Anticancer Potential

In a preclinical model assessing the cytotoxic effects on breast cancer cells, derivatives with similar functional groups showed enhanced activity compared to standard treatments. This indicates a promising avenue for further research into the therapeutic applications of this compound.

Properties

IUPAC Name

5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-13-4-3-9-26-19(13)24-20-16(21(26)27)12-17(18(23)25(20)10-11-30-2)31(28,29)15-7-5-14(22)6-8-15/h3-9,12,23H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMUTUQRUSUKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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